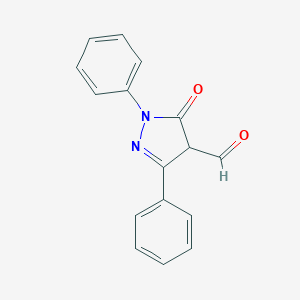

1,3-Diphenyl-4-formyl-2-pyrazolin-5-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17364-40-8 |

|---|---|

Molecular Formula |

C16H12N2O2 |

Molecular Weight |

264.28 g/mol |

IUPAC Name |

5-oxo-1,3-diphenyl-4H-pyrazole-4-carbaldehyde |

InChI |

InChI=1S/C16H12N2O2/c19-11-14-15(12-7-3-1-4-8-12)17-18(16(14)20)13-9-5-2-6-10-13/h1-11,14H |

InChI Key |

USUWCDUGDZBZMJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C2C=O)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C2C=O)C3=CC=CC=C3 |

Synonyms |

4,5-Dihydro-1,3-diphenyl-4-formyl-1H-pyrazol-5-one |

Origin of Product |

United States |

Synthetic Pathways to 1,3 Diphenyl 4 Formyl 2 Pyrazolin 5 One and Its Precursors

Conventional Synthetic Routes to 1,3-Diphenyl-2-pyrazolin-5-one

The most prominent and widely utilized method for the synthesis of 1,3-diphenyl-2-pyrazolin-5-one is a variation of the Knorr pyrazole (B372694) synthesis. This classical approach involves the condensation reaction between a β-ketoester and a hydrazine (B178648) derivative. tandfonline.com

Specifically, for 1,3-diphenyl-2-pyrazolin-5-one, the reaction proceeds through the cyclocondensation of ethyl benzoylacetate with phenylhydrazine (B124118). researchgate.net The reaction mechanism initiates with the condensation of the more reactive carbonyl group (ketone) of the β-ketoester with phenylhydrazine to form a phenylhydrazone intermediate. This is followed by an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine moiety on the ester carbonyl group, leading to the cyclization and subsequent elimination of an ethanol (B145695) molecule to yield the final pyrazolone (B3327878) ring. tandfonline.com

The reaction is typically carried out by refluxing the reactants in a suitable solvent, often with the addition of a catalytic amount of acid, such as glacial acetic acid, to facilitate the condensation and cyclization steps. researchgate.net The use of acid catalysis has been shown to have a marked effect on the rate of pyrazole formation. nih.gov

Table 1: Conventional Synthesis of 1,3-Diphenyl-2-pyrazolin-5-one

| Reactants | Catalyst | Solvent | Conditions | Product |

|---|

Formylation Strategies for 1,3-Diphenyl-4-formyl-2-pyrazolin-5-one

The introduction of a formyl group (-CHO) onto the 4-position of the 1,3-diphenyl-2-pyrazolin-5-one ring is a key step in the synthesis of the title compound. This is typically achieved through electrophilic substitution reactions, with the Vilsmeier-Haack reaction being the most effective and commonly employed method. nih.gov

Vilsmeier-Haack Reaction in 4-Formyl-2-pyrazolin-5-one Synthesis

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.netnrochemistry.com In the context of 1,3-diphenyl-2-pyrazolin-5-one, the C-4 position is activated for electrophilic attack. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). nih.govwikipedia.org

The general procedure involves dissolving the pyrazolone in DMF, followed by the slow, dropwise addition of POCl₃ at a controlled low temperature (e.g., 0 °C). nih.gov After the initial reaction, the mixture is heated to promote the formylation. The reaction is then quenched by pouring it into ice-water, which hydrolyzes the intermediate iminium salt to the desired aldehyde. nih.gov The product, this compound, can then be isolated and purified, often by crystallization from a suitable solvent like ethanol. nih.gov

Table 2: Vilsmeier-Haack Formylation of 1,3-Diphenyl-2-pyrazolin-5-one

| Substrate | Reagents | Solvent | Conditions | Product |

|---|

Other Electrophilic Formylation Approaches

While the Vilsmeier-Haack reaction is predominant, other electrophilic formylation methods exist in organic synthesis, although their specific application to 1,3-diphenyl-2-pyrazolin-5-one is less commonly documented. These include:

The Duff Reaction: This reaction uses hexamethylenetetramine in an acidic medium (like trifluoroacetic acid) to formylate activated aromatic rings, typically phenols. tandfonline.comwikipedia.org It has been successfully applied to formylate 1-phenyl-1H-pyrazole derivatives, suggesting its potential applicability to pyrazolones, which possess an enolic character. tandfonline.com The reaction proceeds via an electrophilic iminium cation generated from hexamine. researchgate.net

The Reimer-Tiemann Reaction: This method employs chloroform (B151607) in a strong alkaline solution to formylate phenols, primarily at the ortho-position. nrochemistry.commychemblog.comrug.nl The reactive electrophile in this case is dichlorocarbene (B158193) (:CCl₂). jk-sci.com While its primary application is for phenols, its use with other electron-rich heterocycles like pyrroles has been noted, indicating it could be a potential, though likely less efficient, route for pyrazolone formylation. rug.nl

Synthesis of Substituted 4-Formyl-2-pyrazolin-5-one Derivatives

The synthesis of substituted derivatives of this compound can be achieved by utilizing appropriately substituted starting materials in the synthetic sequence described above.

This involves starting with substituted phenylhydrazines and/or substituted β-ketoesters in the initial Knorr pyrazolone synthesis. nih.gov For instance, reacting a substituted phenylhydrazine with ethyl benzoylacetate will yield a 1-(substituted-phenyl)-3-phenyl-2-pyrazolin-5-one. Similarly, using a substituted ethyl benzoylacetate with phenylhydrazine will result in a 3-(substituted-phenyl)-1-phenyl-2-pyrazolin-5-one.

These substituted pyrazolone precursors can then be subjected to the Vilsmeier-Haack reaction to introduce the formyl group at the 4-position, leading to a variety of substituted 4-formyl-2-pyrazolin-5-one derivatives. nih.govresearchgate.net This modular approach allows for the generation of a library of compounds with different substitution patterns on the phenyl rings, which is crucial for structure-activity relationship studies in medicinal chemistry.

Table 3: Synthesis of a Substituted 4-Formyl-2-pyrazolin-5-one Derivative

| Reactants | Intermediate Product | Formylation Reagents | Final Product |

|---|

Chemical Transformations and Derivatization of 1,3 Diphenyl 4 Formyl 2 Pyrazolin 5 One

Condensation Reactions of the Formyl Group

The aldehyde functional group at the C4 position of the pyrazolone (B3327878) ring is highly reactive and readily undergoes condensation reactions with various nucleophiles. These reactions are fundamental in synthesizing diverse derivatives such as oximes, hydrazones, and Schiff bases.

Formation of Oxime Derivatives from 4-Formyl-2-pyrazolin-5-one

Oximes are chemical compounds belonging to the imines, with the general formula RR'C=N-OH. wikipedia.org They are typically formed by the reaction of hydroxylamine (B1172632) with aldehydes or ketones. wikipedia.org The formyl group of pyrazolone derivatives can be converted to an oxime group. For instance, a series of pyrazole (B372694) oxime derivatives containing a 5-trifluoromethylpyridyl moiety have been synthesized. nih.gov This process involves the condensation of 5-substituted pyrazole-4-carbaldehydes with the appropriate synthon in the presence of a base like cesium carbonate (Cs₂CO₃) in an acetonitrile (B52724) solvent, resulting in good yields. nih.gov These reactions are crucial for developing new compounds with potential biological activities. nih.gov

Synthesis of Hydrazone Derivatives of 1,3-Diphenyl-4-formylpyrazole-4-carboxaldehyde

Hydrazone derivatives are valuable in medicinal chemistry and materials science. ontosight.ai The synthesis of hydrazones from 1,3-diphenyl-4-formyl-2-pyrazolin-5-one (referred to as 1,3-diphenylpyrazole-4-carboxaldehyde in some literature) is a straightforward condensation reaction. This transformation is typically achieved by refluxing the aldehyde with various aryl hydrazine (B178648) derivatives in a solvent like methanol (B129727), often with a few drops of acetic acid to catalyze the reaction. ekb.eg The resulting hydrazone precipitates upon cooling and can be purified by recrystallization. ekb.eg For example, the reaction of 1,3-diphenylpyrazole-4-carbaldehyde with 4-nitrophenylhydrazine (B89600) yields 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone. ontosight.ai

Below is a table summarizing the synthesis of various hydrazone derivatives from 1,3-diphenylpyrazole-4-carboxaldehyde. ekb.eg

| Reactant (Aryl Hydrazine) | Resulting Hydrazone Derivative | Yield (%) | Melting Point (°C) |

| Phenylhydrazine (B124118) | 4-((2-Phenylhydrazineylidene)methyl)-1,3-diphenyl-1H-pyrazole | 70 | 220–222 |

| 4-Bromophenylhydrazine | 4-((2-(4-Bromophenyl)hydrazineylidene)methyl)-1,3-diphenyl-1H-pyrazole | 72 | 200–202 |

| 4-Nitrophenylhydrazine | 4-((2-(4-Nitrophenyl)hydrazineylidene)methyl)-1,3-diphenyl-1H-pyrazole | 65 | 212–214 |

| 2,4-Dinitrophenylhydrazine | 4-((2-(2,4-Dinitrophenyl)hydrazineylidene)methyl)-1,3-diphenyl-1H-pyrazole | 85 | 271–273 |

| 2,4,6-Trichlorophenylhydrazine | (E)-1,3-Diphenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazole | 65 | 165–167 |

Schiff Base Condensation with Amines

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. The formyl group of this compound readily reacts with various aniline (B41778) derivatives to form the corresponding Schiff base derivatives. The general procedure involves refluxing a solution of the pyrazole-4-carboxaldehyde and the aniline derivative in methanol with a catalytic amount of acetic acid. ekb.eg The products, N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline derivatives, often crystallize from the reaction mixture upon cooling and can be isolated by filtration. ekb.eg These Schiff bases can serve as intermediates for synthesizing other complex molecules, such as thiazolidin-4-ones. ekb.eg

Reactions Involving the Pyrazolone Ring System

Beyond the reactivity of the formyl group, the pyrazolone ring itself is a versatile scaffold for constructing more complex fused heterocyclic systems. Cyclocondensation reactions are particularly important in this context.

Cyclocondensation Reactions for Fused Heterocyclic Systems

Cyclocondensation reactions involving the pyrazolone moiety of this compound and its derivatives are a key strategy for synthesizing fused heterocyclic systems. researchgate.netresearchgate.net These reactions often utilize the formyl group in conjunction with another reactive site on the pyrazole ring or a reactant. Pyrazole-4-carbaldehydes are versatile precursors for a variety of fused systems, including pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d] ekb.egnih.govresearchgate.nettriazines. semanticscholar.org For example, the condensation of 5-amino-4-formyl-pyrazoles with active methylene (B1212753) compounds like cyclohexanone (B45756) or 3-acetylpyridine (B27631) in the presence of a base such as ethanolic potassium hydroxide (B78521) leads to the formation of pyrazolo[3,4-b]quinolines and pyrazolo[3,4-b]pyridines, respectively.

The pyrazolo[3,4-d]pyrimidine scaffold is of significant interest in medicinal chemistry. nih.govnih.gov The synthesis of these fused systems can be achieved starting from pyrazole derivatives. One common strategy involves using 5-aminopyrazole-4-carbonitrile compounds. For instance, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile can be reacted with acetic anhydride (B1165640) to form an intermediate, 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d] ekb.egnih.govoxazin-3-yl)acetonitrile. semanticscholar.org This oxazine (B8389632) intermediate is susceptible to nucleophilic attack and reacts with various primary aromatic amines to yield pyrazolo[3,4-d]pyrimidine derivatives. semanticscholar.org Another pathway involves the reaction of the oxazine intermediate with hydrazine hydrate (B1144303) to produce a different pyrazolopyrimidine, which can be further condensed with aromatic aldehydes to create pyrazolo[4,3-e] nih.govresearchgate.netchemmethod.comtriazolo[1,5-c]pyrimidine derivatives. semanticscholar.org These multi-step syntheses demonstrate the utility of pyrazole intermediates in building complex, fused heterocyclic structures.

Urea (B33335) and Thiourea (B124793) Derivatives from Pyrazolone Scaffolds

The preparation of urea and thiourea derivatives from pyrazolone scaffolds generally requires the presence of an amino group. nih.govias.ac.inresearchgate.net Therefore, a synthetic strategy starting from this compound would first involve the conversion of the 4-formyl group into a 4-amino group. This transformation can be achieved through methods such as reductive amination or the formation of an oxime followed by chemical reduction.

Once the 4-aminopyrazolone is obtained, it can readily react with a variety of isocyanates (R-N=C=O) or isothiocyanates (R-N=C=S) to yield the corresponding urea or thiourea derivatives. researchgate.netnih.gov In these reactions, the amino group acts as a nucleophile, attacking the electrophilic carbon of the isocyanate or isothiocyanate. This straightforward reaction provides a versatile method for introducing a wide range of substituents (R-groups) onto the pyrazolone core, allowing for the systematic modification of the molecule's properties. ias.ac.in

| Intermediate | Reagent | Final Product |

|---|---|---|

| 4-Aminopyrazolone | Isocyanate (R-NCO) | Pyrazolyl Urea |

| 4-Aminopyrazolone | Isothiocyanate (R-NCS) | Pyrazolyl Thiourea |

Michael Addition Reactions with Active Methylene Compounds

The 4-formyl group of this compound can be utilized to create a Michael acceptor, facilitating Michael addition reactions. This is typically achieved through a preliminary Knoevenagel condensation with an active methylene compound (a Michael donor). ekb.eg The base-catalyzed condensation of the aldehyde with a compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) results in the formation of a pyrazolyl-substituted α,β-unsaturated system.

This electron-deficient alkene is an excellent Michael acceptor. adichemistry.comorganic-chemistry.org It can then undergo a conjugate 1,4-addition with a second nucleophile (a Michael donor), which can be another active methylene compound, an amine, or a thiol. nih.govresearchgate.net The Michael addition is a powerful C-C bond-forming reaction that allows for the extension of the side chain at the C4-position of the pyrazole ring. adichemistry.com

| Step | Reactants | Intermediate/Product | Reaction Type |

|---|---|---|---|

| 1 | This compound + Active Methylene Compound (e.g., malononitrile) | Pyrazolyl-α,β-unsaturated system (Michael Acceptor) | Knoevenagel Condensation |

| 2 | Michael Acceptor + Nucleophile (Michael Donor) | Michael Adduct | Michael 1,4-Addition nih.gov |

Conversion to Azido (B1232118) Derivatives

This compound can be converted into its corresponding azido derivative, which serves as a valuable intermediate for synthesizing other nitrogen-containing heterocycles. nih.govresearchgate.net The synthesis typically proceeds via a two-step process. First, the pyrazolone is chlorinated at the C5-position, often using a reagent like phosphorus oxychloride, to yield 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde. yu.edu.joresearchgate.net

In the second step, the chloro group is displaced by an azide (B81097) group through nucleophilic substitution using sodium azide. This reaction furnishes 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde. nih.govyu.edu.joresearchgate.net The resulting azido-formyl pyrazole is a versatile building block; for example, it can react with various amines and hydrazides to form Schiff bases and hydrazones, which can then undergo further transformations like thermolysis to yield other heterocyclic systems. yu.edu.joresearchgate.net

| Starting Material | Reagent | Intermediate/Product |

|---|---|---|

| This compound | Phosphorus oxychloride (POCl₃) | 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde yu.edu.joresearchgate.net |

| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Sodium Azide (NaN₃) | 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde nih.govyu.edu.joresearchgate.net |

Coordination Chemistry and Metal Complexation of 1,3 Diphenyl 4 Formyl 2 Pyrazolin 5 One Derivatives

Ligand Properties of 1,3-Diphenyl-4-formyl-2-pyrazolin-5-one Derivatives

The coordinating behavior of this compound derivatives is fundamentally dictated by their structural and electronic characteristics. The presence of nitrogen and oxygen atoms in strategic positions allows for the formation of stable chelate rings with metal ions.

Derivatives of this compound, particularly its Schiff base and oxime derivatives, predominantly function as bidentate ligands. Chelation typically occurs through the deprotonated enolic oxygen of the pyrazolone (B3327878) ring and a nitrogen atom from the substituent at the 4-position. For instance, in Schiff base complexes, coordination involves the pyrazolone oxygen and the azomethine nitrogen. mdpi.com Similarly, for 4-formyloxime-1,3-diphenyl-2-pyrazolin-5-one, infrared spectral data suggest a bidentate behavior involving the oxime nitrogen and the pyrazolone oxygen. researchgate.net This mode of chelation results in the formation of a stable five or six-membered ring, which enhances the thermodynamic stability of the resulting metal complex. The coordination through these specific donor atoms is confirmed by shifts in their respective vibrational frequencies in the infrared spectra of the metal complexes compared to the free ligand.

The coordination behavior of this compound derivatives is intrinsically linked to their tautomeric nature. These ligands can exist in equilibrium between keto and enol forms. researchgate.net In solution and in the solid state, the predominant tautomer can be influenced by the solvent and substituents. researchgate.net Coordination with a metal ion typically proceeds through the deprotonation of the enolic hydroxyl group, leading to the formation of a stable metal-oxygen bond. The enolization is crucial as it provides a readily available proton for displacement by a metal ion, facilitating complex formation. The keto-enol tautomerism, therefore, plays a pivotal role in the ligand's ability to act as an effective chelating agent, with the enol form being the primary species involved in the complexation process. researchgate.net

Synthesis and Stoichiometry of Metal Chelates

The synthesis of metal complexes with this compound derivatives is generally achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, often under reflux. The stoichiometry of the resulting chelates is dependent on the metal ion's oxidation state, coordination number, and the reaction conditions.

A wide variety of transition metal complexes with derivatives of this compound have been synthesized and characterized. For chelates of 4-formyloxime-1,3-diphenyl-2-pyrazolin-5-one (FDPPZ), the general composition for many divalent metal ions such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) is found to be M(FDPPZ)₂·2H₂O. researchgate.net In these complexes, two ligand molecules are coordinated to the metal center, and the coordination sphere is completed by two water molecules. For trivalent metals like Cr(III) and Fe(III), the stoichiometry is typically M(FDPPZ)₃, where three bidentate ligands satisfy the coordination requirements of the metal ion. researchgate.net The vanadyl(II) chelate exhibits a composition of VO(FDPPZ)₂·H₂O. researchgate.net The molar conductance values for these complexes in non-coordinating solvents are generally low, indicating their non-electrolytic nature. ias.ac.in

Table 1: Stoichiometry of Transition Metal Complexes with 4-formyloxime-1,3-diphenyl-2-pyrazolin-5-one (FDPPZ)

| Metal Ion | General Composition |

|---|---|

| Mn(II) | M(FDPPZ)₂·2H₂O |

| Co(II) | M(FDPPZ)₂·2H₂O |

| Ni(II) | M(FDPPZ)₂·2H₂O |

| Cu(II) | M(FDPPZ)₂·2H₂O |

| Zn(II) | M(FDPPZ)₂·2H₂O |

| Cr(III) | M(FDPPZ)₃ |

| Fe(III) | M(FDPPZ)₃ |

The complexation of this compound derivatives extends to lanthanide and actinide elements. While specific studies on the title compound are less common, research on analogous 4-acyl-pyrazolones provides significant insights. For instance, lanthanide complexes with 3-methyl-1-phenyl-4-formylpyrazol-5-one have been synthesized, forming anionic complexes with the general formula [H₃O][LnL₄]·nH₂O, where Ln represents a lanthanide ion such as Nd, Sm, Eu, or Tb, and L is the deprotonated ligand. nih.govresearchgate.net In these cases, four bidentate ligands coordinate to the lanthanide ion. The synthesis and characterization of a broad range of lanthanide and actinide complexes with various acylpyrazolone ligands have been reported, highlighting the versatility of these ligands in coordinating with f-block elements. nih.govacs.org

Geometric and Electronic Structures of Metal Complexes

The geometric and electronic structures of metal complexes with this compound derivatives are elucidated through a combination of spectroscopic techniques and magnetic susceptibility measurements. These studies reveal the coordination environment around the metal center and provide information about the nature of the metal-ligand bonding.

For many of the divalent and trivalent transition metal complexes, an octahedral geometry is commonly proposed. researchgate.net For instance, complexes with the stoichiometry M(L)₂·2H₂O (where M = Co(II), Ni(II)) are often assigned an octahedral geometry, with the two bidentate ligands occupying the equatorial plane and the two water molecules in the axial positions. mdpi.com Similarly, M(L)₃ complexes of Cr(III) and Fe(III) also adopt an octahedral arrangement. researchgate.net The electronic spectra of these complexes are instrumental in determining their geometry. For example, the electronic spectrum of a Ni(II) complex of a [(1,3-diphenyl-1H-pyrazol-4-yl)methylene]thiocarbonohydrazide derivative showed bands consistent with an octahedral geometry. nih.gov

Magnetic moment measurements provide valuable information about the electronic configuration of the central metal ion. For example, Co(II) and Ni(II) complexes with pyrazole-functionalized ligands have been shown to exhibit magnetic moments indicative of a high-spin octahedral configuration. rsc.org The magnetic moment for a nanocrystalline Ni(II) complex with a derivative of the title compound was found to be consistent with an octahedral geometry. nih.gov In contrast, some Cu(II) complexes may adopt a square-planar or a distorted octahedral geometry. nih.gov The electronic spectral parameters and magnetic moments for a selection of transition metal complexes are summarized in the table below.

Table 2: Electronic Spectral Data and Magnetic Moments of Selected Transition Metal Complexes

| Metal Complex | Geometry | Magnetic Moment (μeff, B.M.) |

|---|---|---|

| [Ni(PyT)₂(H₂O)₂]Cl₂·½H₂O | Octahedral | 3.14 |

| Mn(II) complexes | Octahedral | 5.63 - 5.67 |

| Co(II) complexes | Octahedral | ~4.7 - 5.2 |

*PyT = [(1,3-diphenyl-1H-pyrazol-4-yl)methylene]thiocarbonohydrazide

Spectroscopic Characterization of this compound Metal Complexes

Spectroscopic techniques are indispensable for elucidating the structure and bonding in metal complexes of this compound derivatives.

Infrared (IR) spectroscopy provides direct evidence of ligand coordination to the metal ion. The IR spectra of the free ligands are compared with those of the metal complexes to identify shifts in characteristic vibrational frequencies. A key indicator of coordination is the shift of the ν(C=O) band of the pyrazolone ring to a lower frequency in the complex's spectrum. This shift signifies the weakening of the C=O double bond upon coordination of the carbonyl oxygen to the metal ion. researchgate.net Similarly, the involvement of the formyl group's derivative, such as an azomethine group (C=N) in a Schiff base derivative, is confirmed by a shift in its stretching frequency upon complexation. mdpi.com The appearance of new, non-ligand bands in the far-IR region of the spectra of the complexes, typically in the range of 630-480 cm⁻¹, can be assigned to ν(M-O) and ν(M-N) stretching vibrations, further confirming the formation of coordination bonds. mdpi.com The presence of coordinated water molecules is often indicated by a broad band in the 3300-3500 cm⁻¹ region. mdpi.com

Table 1: Key IR Spectral Data for a Co(II) Complex of a 4-Acyl-Pyrazolone Phenylhydrazone Derivative Interactive data table. Sort by clicking headers.

| Functional Group | Wavenumber (cm⁻¹) - Free Ligand | Wavenumber (cm⁻¹) - Co(II) Complex | Interpretation |

|---|---|---|---|

| O-H (Water) | - | 3384 | Presence of coordinated water |

| N-H | 3486 | 3493 | Minor shift, N-H group not directly involved |

| C=N (Azomethine) | 1627 | 1618 | Shift to lower frequency indicates coordination |

| C=O (Pyrazolone) | 1501 | - | Shift indicates coordination through carbonyl oxygen |

| M-N | - | 630 | Formation of Metal-Nitrogen bond |

Data synthesized from a study on Co(Ampp-Dh)₂(H₂O)₂. mdpi.com

Electronic spectroscopy (UV-Vis) is a powerful tool for determining the geometry of metal complexes and for calculating ligand field parameters. The spectra of transition metal complexes show d-d transition bands, the positions and number of which are characteristic of the metal ion's d-electron configuration and the coordination environment. For instance, octahedral Ni(II) (d⁸) complexes typically exhibit three spin-allowed transitions: ³A₂g(F) → ³T₂g(F) (ν₁), ³A₂g(F) → ³T₁g(F) (ν₂), and ³A₂g(F) → ³T₁g(P) (ν₃). researchgate.net Octahedral Co(II) (d⁷) complexes usually show two absorption bands assigned to ⁴T₁g(F) → ⁴T₂g(F) (ν₁) and ⁴T₁g(F) → ⁴T₁g(P) (ν₃) transitions. researchgate.net From the energies of these d-d transitions, various ligand field parameters can be calculated, such as the ligand field splitting parameter (10Dq), the Racah inter-electronic repulsion parameter (B), and the nephelauxetic ratio (β). These parameters provide insights into the metal-ligand bond covalency and the strength of the ligand field. researchgate.net

Table 2: Electronic Spectral Data and Ligand Field Parameters for Representative Metal Complexes Interactive data table. Sort by clicking headers.

| Metal Ion | d-d Transition Bands (cm⁻¹) | Assignment | 10Dq (cm⁻¹) | B (cm⁻¹) | β |

|---|---|---|---|---|---|

| Co(II) | 10,929 (ν₁) | ⁴T₁g(F) → ⁴T₂g(F) | 11,250 | 890 | 0.92 |

| 20,325 (ν₃) | ⁴T₁g(F) → ⁴T₁g(P) | ||||

| Ni(II) | 10,194 (ν₁) | ³A₂g(F) → ³T₂g(F) | 10,194 | 885 | 0.85 |

| 17,301 (ν₂) | ³A₂g(F) → ³T₁g(F) |

Data are representative values synthesized from literature for octahedral complexes. researchgate.net

Magnetic susceptibility measurements provide crucial information about the number of unpaired electrons in a metal complex, which helps in determining its geometry and the spin state of the central metal ion. researchgate.net For octahedral complexes of first-row transition metals, high-spin configurations are common with weak-field ligands. researchgate.net For example, Mn(II) (d⁵) complexes are expected to have a magnetic moment of approximately 5.9 B.M., corresponding to five unpaired electrons in a high-spin octahedral environment. mdpi.com High-spin octahedral Co(II) (d⁷) complexes typically show magnetic moments in the range of 4.3-5.2 B.M., while Ni(II) (d⁸) complexes have moments around 2.8-3.3 B.M., consistent with two unpaired electrons. mdpi.comresearchgate.net These experimental values can be compared with spin-only theoretical values to confirm the proposed stereochemistry. researchgate.net

Table 3: Magnetic Moments for High-Spin Octahedral Complexes Interactive data table. Sort by clicking headers.

| Metal Ion | d-Electron Configuration | Number of Unpaired Electrons | Spin-Only Magnetic Moment (B.M.) | Observed Magnetic Moment Range (B.M.) |

|---|---|---|---|---|

| Mn(II) | d⁵ | 5 | 5.92 | ~5.67 mdpi.com |

| Co(II) | d⁷ | 3 | 3.87 | 4.45 - 4.48 mdpi.com |

| Ni(II) | d⁸ | 2 | 2.83 | ~3.12 - 3.23 researchgate.netresearchgate.net |

Theoretical and Computational Investigations on 1,3 Diphenyl 4 Formyl 2 Pyrazolin 5 One and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study pyrazolone (B3327878) derivatives, providing valuable information on their geometry, electronic characteristics, and potential for various applications. nih.govresearchgate.net

Geometry optimization is a fundamental computational step to find the stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyrazolone derivatives, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, which often show good correlation with experimental data from X-ray crystallography. physchemres.orgresearchgate.net

Energetic calculations provide information about the stability of the molecule. Molecular mechanics potential energy evaluations on similar pyrazolin-5-one structures have been used to determine the most feasible conformations and their relative stabilities. researchgate.net These calculations are crucial for understanding the molecule's behavior and reactivity.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths | C=O | ~1.23 Å |

| N-N | ~1.39 Å | |

| C-N (ring) | ~1.35 Å | |

| C-C (ring) | ~1.45 Å | |

| Bond Angles | O-C-C | ~128° |

| N-N-C | ~108° | |

| C-C-N | ~110° |

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. schrodinger.comwikipedia.org

A small HOMO-LUMO gap suggests that a molecule is more chemically reactive, as it requires less energy to excite an electron from the ground state to an excited state. nih.govwikipedia.org DFT calculations are a standard method for computing these energy levels. schrodinger.com For pyrazolone derivatives, the HOMO-LUMO gap is a key indicator of their potential for charge transfer within the molecule. nih.gov The computed HOMO-LUMO energy can demonstrate that charge exchange readily takes place within the molecule. nih.gov

The distribution of HOMO and LUMO across the molecular structure reveals the sites for electron donation and acceptance, respectively. In donor-π-acceptor systems, the HOMO is typically localized on the electron-donating part, while the LUMO is on the electron-accepting part, facilitating intramolecular charge transfer (ICT) upon excitation. nih.gov This ICT is a fundamental process for many applications, including nonlinear optics.

Table 2: Frontier Molecular Orbital Energies and Energy Gap Note: Values are illustrative of typical pyrazolone derivatives studied by DFT.

| Molecular Orbital | Energy (eV) - Method 1 (e.g., B3LYP) | Energy (eV) - Method 2 (e.g., HF) |

| HOMO | -5.34 | -5.79 |

| LUMO | -2.15 | -2.38 |

| Energy Gap (ΔE) | 3.19 | 3.41 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded:

Red regions: Indicate negative electrostatic potential, rich in electron density. These are the most likely sites for electrophilic attack.

Blue regions: Indicate positive electrostatic potential, electron-deficient areas. These are susceptible to nucleophilic attack.

Green regions: Represent neutral or zero potential.

For pyrazolone derivatives, MEP analysis can identify the reactive centers. nih.gov Typically, the oxygen atom of the carbonyl group (C=O) shows a region of high negative potential (red), making it a prime site for electrophilic attack and hydrogen bonding. nih.gov The hydrogen atoms of the phenyl rings and the formyl group would show positive potential (blue), while the aromatic rings themselves would represent areas of intermediate potential. researchgate.net This information is critical for understanding intermolecular interactions and reaction mechanisms. researchgate.net

Prediction of Spectroscopic Parameters and Nonlinear Optical (NLO) Properties

Computational methods can accurately predict spectroscopic data, such as vibrational frequencies (IR), which can be compared with experimental results to confirm the molecular structure. physchemres.org DFT calculations have been used to assign the vibrational spectra of pyrazolone derivatives in the 400-4000 cm⁻¹ region. nih.gov

There is significant interest in organic molecules with large second- and third-order nonlinear optical (NLO) properties due to their potential in technologies like optical data storage and image processing. nih.gov Organic compounds with a large delocalized π-electron system, often in a donor-acceptor structure, can exhibit high NLO activity. nih.gov The 1,3-Diphenyl-4-formyl-2-pyrazolin-5-one structure, with its phenyl rings (donors/π-system) and carbonyl/formyl groups (acceptors), is a candidate for NLO applications. researchgate.net

DFT calculations are used to predict NLO properties by computing the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀). physchemres.orgnih.gov A large β₀ value is indicative of significant NLO activity. nih.gov Studies on similar pyrazoline derivatives have shown that their hyperpolarizability can be significantly greater than that of standard materials like urea (B33335), making them promising candidates for NLO materials. nih.gov

Table 3: Calculated Nonlinear Optical (NLO) Properties Note: This table presents typical parameters and values for pyrazoline-based NLO chromophores.

| Parameter | Symbol | Description | Typical Calculated Value |

| Dipole Moment | μ | A measure of the separation of positive and negative charges. | ~8-9 Debye |

| Polarizability | α₀ | The ability of the electron cloud to be distorted by an electric field. | Varies with structure |

| First Hyperpolarizability | β₀ | A measure of the second-order NLO response. | 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ esu |

Mechanistic Studies of Reactions Involving this compound (e.g., Heterocyclization Pathways)

This compound is a versatile intermediate, or synthon, in organic synthesis. The presence of the reactive formyl group (-CHO) and the active pyrazolone ring allows it to be a key starting material for the synthesis of various fused heterocyclic compounds. nih.govresearchgate.netekb.eg

Computational mechanistic studies can elucidate the pathways of these reactions. For instance, the synthesis of novel pyrazole (B372694) derivatives often begins with a reaction at the formyl group of the title compound. nih.govresearchgate.net This can involve:

Condensation Reactions: The formyl group can react with compounds containing active methylene (B1212753) groups or with amines (like aniline (B41778) or hydrazine (B178648) derivatives) to form new C=C or C=N bonds, respectively. ekb.eg This is a common step in building more complex molecular architectures.

Cyclocondensation Reactions: The title compound can participate in multi-component reactions, where it reacts with two or more other molecules in a single step to form a complex ring system. ekb.eg For example, it can react with malononitrile (B47326) and a thiol derivative in a one-pot synthesis to create penta-substituted pyridine (B92270) derivatives. ekb.eg

DFT calculations can model the transition states and intermediates of these reaction pathways, helping to determine the most energetically favorable route. This provides a theoretical basis for understanding why certain products are formed and can help in optimizing reaction conditions. The mechanism for the formation of the initial pyrazole ring itself typically involves the reaction of a hydrazine with a β-dicarbonyl compound, followed by cyclization. nih.govias.ac.inresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of 1,3-Diphenyl-4-formyl-2-pyrazolin-5-one, offering profound insights into the proton and carbon framework of the molecule.

¹H NMR Spectral Interpretation for Structural Elucidation

The ¹H NMR spectrum of this compound provides a definitive map of the proton environments within the molecule. The aromatic protons of the two phenyl rings typically appear as a complex multiplet in the range of δ 7.2-8.0 ppm. The most deshielded proton is that of the formyl group (-CHO), which is expected to resonate as a sharp singlet at approximately δ 9.5-10.5 ppm due to the strong electron-withdrawing effect of the adjacent carbonyl group and the anisotropic effect of the C=O bond. The proton at the 5-position of the pyrazolinone ring, if present in a tautomeric form, would also exhibit a characteristic chemical shift.

In a related compound, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, the pyrazole (B372694) proton appears as a singlet at δ 8.28 ppm, while the aromatic protons resonate in the multiplet region of δ 7.41-7.84 ppm. ekb.eg For derivatives of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one, the pyrazole proton signal is observed around δ 8.02 ppm. ekb.eg

Table 1: Representative ¹H NMR Chemical Shifts for Protons in this compound and Related Structures

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Formyl-H | 9.5 - 10.5 | Singlet |

| Aromatic-H | 7.2 - 8.0 | Multiplet |

| Pyrazole-H | ~8.0 - 8.3 | Singlet |

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum complements the ¹H NMR data by providing a detailed picture of the carbon skeleton. The carbonyl carbon of the pyrazolinone ring is typically observed in the downfield region, around δ 160-175 ppm. The formyl carbon atom also appears at a significantly deshielded position, generally between δ 185-195 ppm. The carbon atoms of the two phenyl rings give rise to a series of signals in the aromatic region (δ 120-140 ppm). The C3 and C5 carbons of the pyrazolinone ring are also found in this region, with their exact chemical shifts influenced by the phenyl substituents. The C4 carbon, bearing the formyl group, is expected to resonate at a distinct chemical shift within the aromatic region.

For a derivative, the ¹³C NMR spectrum showed signals for the aromatic carbons and the HC=N- group in the range of δ 119.79-154.36 ppm. ekb.eg In another related series of compounds, the pyrazole and aromatic carbons were observed between δ 87.00 and 159.61 ppm. ekb.eg

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Pyrazolinone) | 160 - 175 |

| C=O (Formyl) | 185 - 195 |

| Aromatic-C | 120 - 140 |

| C3, C4, C5 (Pyrazolinone) | 110 - 155 |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, ROESY)

While specific 2D NMR data for this compound is not extensively reported, these techniques are invaluable for unambiguous structural assignment.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling network between protons. For instance, it would confirm the coupling between protons on the same phenyl ring, aiding in the assignment of the complex aromatic multiplets.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. A NOESY or ROESY spectrum could establish through-space correlations between the formyl proton and nearby protons on the phenyl ring at the C3 position, as well as between the protons of the two different phenyl rings, thus providing insights into the preferred conformation of the molecule in solution.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The most characteristic absorption bands are expected for the carbonyl stretching vibrations. The pyrazolinone ring carbonyl (C=O) typically shows a strong absorption band in the region of 1680-1720 cm⁻¹. The formyl group's carbonyl stretching vibration is also expected to be a strong band, usually appearing at a slightly higher frequency, around 1670-1700 cm⁻¹. The C-H stretching vibration of the formyl group is another characteristic feature, often observed as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.

The aromatic C-H stretching vibrations of the phenyl rings are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings will give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations of the pyrazolinone ring are typically observed in the 1300-1400 cm⁻¹ range. In a related compound, 1,3-diphenyl-5-pyrazolone, a characteristic absorption band for the pyrazolone (B3327878) C=O stretching was observed at 1699 cm⁻¹. rsc.org For a derivative, 1,3-Diphenyl-4-[(4-methyl-1-piperazinyl)methylene]-2-pyrazolin-5-one, the FT-IR spectrum also shows characteristic peaks confirming its structure.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Pyrazolinone) | Stretching | 1680 - 1720 |

| C=O (Formyl) | Stretching | 1670 - 1700 |

| C-H (Formyl) | Stretching | ~2820 and ~2720 |

| C-H (Aromatic) | Stretching | > 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1300 - 1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation involving the two phenyl rings, the pyrazolinone core, and the formyl group in this compound is expected to result in strong UV absorption. Typically, π → π* transitions are responsible for the major absorption bands. One would expect to see one or more strong absorption maxima in the UV region, likely between 250 and 400 nm. The exact position and intensity of these bands are influenced by the solvent polarity. For metal complexes of a related ligand, 4-formyloxime-1,3-diphenyl-2-pyrazolin-5-one, π→π* and n→π* transitions were observed in the UV-Vis spectra. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of the compound, which further corroborates its structure. The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for pyrazolone derivatives involve the cleavage of the pyrazolinone ring and the loss of small molecules like CO, N₂, or radicals from the substituents. For instance, the loss of the formyl group (CHO) as a radical would result in a significant fragment ion. Cleavage of the phenyl groups is also a possible fragmentation route. In the mass spectrum of a similar compound, 1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one, the (M+H)⁺ peak was observed at m/z 237, with fragment ions at m/z 209, 195, 106, and 91. nih.gov The mass spectrum of a derivative, 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(4-nitrophenyl)thiazolidin-4-one, showed a molecular ion peak at m/z 442. ekb.eg

X-ray Diffraction (XRD) for Crystal Structure Determination

Table 1: Representative Crystal Data for a Related Pyrazolone Compound (Note: Data presented is for 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one as a structural analogue)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₂N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.1823 (3) |

| b (Å) | 11.7503 (4) |

| c (Å) | 9.6443 (2) |

| β (°) | 113.998 (2) |

| Volume (ų) | 1157.68 (6) |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound. It provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within the molecule, which can be compared against theoretically calculated values derived from the proposed chemical structure. This comparison serves as a fundamental check of purity and structural integrity.

For this compound (C₁₆H₁₂N₂O₂), the theoretical elemental composition can be calculated based on its atomic constituents. Experimental determination of these percentages through combustion analysis is a standard procedure in the characterization of new pyrazolone derivatives. Numerous studies on related pyrazole and pyrazolone compounds report close agreement between the calculated and experimentally found values, typically within a ±0.4% margin, which is the accepted standard for confirming the identity of the target molecule.

Table 2: Elemental Composition of this compound

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | 72.72 | Data not available |

| Hydrogen (H) | 4.58 | Data not available |

Thermogravimetric Analysis (TGA) in Complex Characterization

While specific TGA data for this compound is not detailed in the available literature, studies on the thermal properties of related pyrazolone structures and their complexes indicate that the pyrazolone core generally possesses good thermal stability. TGA studies on metal complexes of pyrazolone derivatives often show multi-step decomposition patterns, with initial weight loss corresponding to the removal of coordinated water molecules, followed by the degradation of the organic ligand at higher temperatures. A TGA curve for pure this compound would be expected to show a single, sharp weight loss step corresponding to its decomposition, providing a clear indication of its thermal stability range.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Tautomeric Equilibria in 1,3 Diphenyl 4 Formyl 2 Pyrazolin 5 One Systems

Enol-Keto Tautomerism in the Pyrazolone (B3327878) Ring

The 1,3-Diphenyl-4-formyl-2-pyrazolin-5-one molecule can, in principle, exist in several tautomeric forms. The substitution at the C-4 position with a formyl group (-CHO) introduces additional possibilities for tautomerism. The primary equilibrium in the pyrazolone ring itself is between the keto (C=O) and enol (C-OH) forms.

Keto Form (CH Form): In this form, the C-4 position of the pyrazolone ring bears a proton, resulting in a methylene (B1212753) group. However, for the title compound, the C-4 position is substituted with a formyl group, making the traditional "CH" form less descriptive. The key feature is the carbonyl group at the C-5 position.

Enol Form (OH Form): This tautomer features a hydroxyl group at the C-5 position, arising from the migration of a proton, and a system of conjugated double bonds within the ring. This form is often referred to as a 1H-pyrazol-5-ol. clockss.org

NH Form: Another potential tautomer involves the migration of a proton to the N-2 nitrogen atom of the pyrazole (B372694) ring, creating a 1,2-dihydro-3H-pyrazol-3-one structure. clockss.org

The presence of the 4-formyl group can further complicate this equilibrium. The formyl group itself can enolize to form a hydroxymethylene group (=CH-OH). This leads to an extended conjugated system, and the stability of this enol-aldehyde form relative to the keto-aldehyde form is a crucial factor in determining the predominant species. The equilibrium is heavily influenced by factors such as intramolecular hydrogen bonding between the formyl group and the pyrazolone ring.

Experimental Evidence for Tautomeric Forms (e.g., from IR, NMR Spectroscopy)

Spectroscopic methods are invaluable for identifying and quantifying the different tautomeric forms of pyrazolones in various states and solvents. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence for the presence of specific functional groups that characterize each tautomer.

The keto form is characterized by a strong absorption band corresponding to the C=O stretching vibration, typically found in the region of 1627-1700 cm⁻¹. mdpi.comjocpr.com

The enol form is identified by the presence of a broad O-H stretching band, usually in the 3200-3500 cm⁻¹ region, and the absence of the C=O stretch of the keto form.

Studies on related 4-substituted pyrazolones have shown that in the solid state, some derivatives preferentially exist in the enol form, stabilized by intermolecular hydrogen bonding. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H, ¹³C, and ¹⁵N NMR, is a powerful tool for elucidating tautomeric structures in solution. clockss.org

¹H NMR: The chemical shifts of protons attached to oxygen (OH), nitrogen (NH), and carbon (CH) are distinct. For example, the OH proton of the enol form is typically observed as a broad singlet at a downfield chemical shift (e.g., around 11 ppm), while an NH proton would also appear in a characteristic region. mdpi.com

¹³C NMR: The chemical shift of the C-5 carbon is particularly informative. In the keto form, this carbon is a carbonyl carbon and resonates at a significantly downfield position (e.g., >160 ppm). jocpr.com In contrast, in the enol form, the C-5 carbon is attached to a hydroxyl group and appears at a more upfield position. mdpi.com The carbon of the formyl group also provides a distinct signal.

¹⁵N NMR: The chemical shifts of the two nitrogen atoms in the pyrazole ring are sensitive to their chemical environment and can differentiate between the "pyrrole-like" N-1 and the "pyridine-like" N-2, helping to distinguish between NH and OH tautomers. mdpi.com

In solution, the observed tautomer can depend heavily on the solvent's polarity and hydrogen-bonding capability. rsc.org For instance, in a nonpolar solvent like CDCl₃, pyrazolones may exist as hydrogen-bonded dimers of the enol form, while in a polar aprotic solvent like DMSO-d₆, a different equilibrium involving monomeric species may be established. researchgate.netmdpi.com

| Spectroscopic Method | Tautomeric Form | Characteristic Signals (Typical Ranges for Pyrazolones) |

| IR Spectroscopy | Keto Form | Strong C=O stretch (~1630-1700 cm⁻¹) |

| Enol Form | Broad O-H stretch (~3200-3500 cm⁻¹), C=C stretch | |

| ¹H NMR | Keto Form | Signal for CH proton at C4 (if present) |

| Enol Form | Downfield, broad OH proton signal (~10-12 ppm) | |

| NH Form | Characteristic NH proton signal | |

| ¹³C NMR | Keto Form | C5 carbonyl signal (>160 ppm) |

| Enol Form | C5-OH signal (more upfield than keto C=O) |

Computational Modeling of Tautomeric Stability and Interconversion

Computational chemistry, particularly using Density Functional Theory (DFT), has become a standard tool for investigating the tautomerism of pyrazolone systems. jocpr.comnih.gov These theoretical methods allow for the calculation of the geometric structures, energies, and spectroscopic properties of different tautomers.

Researchers can model the various possible tautomers of this compound and calculate their relative stabilities. Key thermodynamic parameters are evaluated to predict the tautomeric equilibrium: nih.gov

Total Energy: The tautomer with the lowest calculated total energy is predicted to be the most stable.

Gibbs Free Energy (ΔG): The difference in Gibbs free energy between tautomers allows for the calculation of the theoretical equilibrium constant (Keq), providing a quantitative prediction of the tautomer population at a given temperature.

Enthalpy (ΔH) and Entropy (ΔS): These values provide further insight into the thermodynamics of the tautomerization process. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-diphenyl-4-formyl-2-pyrazolin-5-one, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of β-ketoesters with phenylhydrazine derivatives. Yields can be enhanced by:

- Using microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Incorporating trifluoromethyl or difluorophenyl substituents to stabilize intermediates, as demonstrated in analogous pyrazolone derivatives .

- Optimizing solvent polarity (e.g., ethanol or DMF) to favor keto-enol tautomerism during cyclization .

Q. How can spectroscopic techniques (NMR, FTIR, XRD) resolve structural ambiguities in pyrazolin-5-one derivatives?

- Methodological Answer :

- NMR : Use - and -NMR to confirm tautomeric forms (e.g., keto vs. enol). The formyl proton at C4 typically appears as a singlet at δ 9.8–10.2 ppm .

- FTIR : Identify carbonyl stretches (C=O at ~1650–1700 cm) and formyl groups (C=O at ~1710 cm) .

- XRD : Single-crystal X-ray diffraction provides definitive proof of molecular geometry, as seen in structurally related 4-acetylpyrazolones (e.g., bond angles and torsion angles) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers. Pyrazolin-5-ones generally show poor water solubility but improved solubility in alkaline media due to deprotonation of the enolic -OH .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor formyl group oxidation via HPLC; stabilization with antioxidants like BHT is recommended .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., formyl, phenyl) influence the compound’s reactivity in heterocyclic transformations?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations to map electron density (e.g., at C5 for nucleophilic attacks). The formyl group at C4 withdraws electron density, activating C5 for reactions like Michael additions .

- Experimental Validation : Compare reaction kinetics with analogs lacking the formyl group (e.g., 1,3-diphenyl-2-pyrazolin-5-one). Use -NMR to track fluorinated derivatives for mechanistic insights .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., antibacterial vs. inactive results)?

- Methodological Answer :

- Bioassay Standardization : Use reference strains (e.g., E. coli ATCC 25922) and control compounds (e.g., ciprofloxacin) to minimize variability .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing formyl with acetyl) and test against Gram-positive/-negative panels. Contradictions may arise from differential membrane permeability .

Q. How can hybrid frameworks (e.g., pyrazolone-chalcone conjugates) be designed to enhance pharmacological properties?

- Methodological Answer :

- Synthetic Protocol : Couple the formyl group with hydrazine or hydroxylamine to generate hydrazones or oximes, respectively. For example, condensation with 4-methoxybenzaldehyde yields α,β-unsaturated ketones with improved bioactivity .

- Pharmacokinetic Profiling : Assess logP (via shake-flask method) and metabolic stability (using liver microsomes). Hybrids with trifluoromethyl groups show enhanced blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.